molecular formula C10H20O4Si B14408898 Trimethylsilyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate CAS No. 85877-53-8

Trimethylsilyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate

Cat. No.: B14408898
CAS No.: 85877-53-8
M. Wt: 232.35 g/mol
InChI Key: KBDUTPMYDMUDDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethylsilyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate is an organic compound that belongs to the class of silyl esters It is characterized by the presence of a trimethylsilyl group attached to a propanoate moiety, which is further substituted with a 2-methyl-1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethylsilyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate typically involves the reaction of 3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ester. The general reaction scheme is as follows:

3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid+trimethylsilyl chlorideTrimethylsilyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate+hydrochloric acid\text{3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid} + \text{trimethylsilyl chloride} \rightarrow \text{this compound} + \text{hydrochloric acid} 3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid+trimethylsilyl chloride→Trimethylsilyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate+hydrochloric acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate undergoes various chemical reactions, including:

    Hydrolysis: The silyl ester can be hydrolyzed to yield the corresponding carboxylic acid and trimethylsilanol.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation to form different oxidation products depending on the conditions and reagents used.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.

    Substitution: Common reagents include nucleophiles such as halides, alkoxides, and amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under controlled conditions.

Major Products Formed

    Hydrolysis: 3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid and trimethylsilanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized products such as carboxylic acids or ketones.

Scientific Research Applications

Trimethylsilyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate finds applications in several scientific research areas:

    Chemistry: Used as a reagent in organic synthesis, particularly in the protection of carboxylic acids and alcohols.

    Biology: Employed in the synthesis of biologically active molecules and as a precursor in the preparation of pharmaceuticals.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Trimethylsilyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate involves the reactivity of the trimethylsilyl group, which can undergo nucleophilic attack, leading to the formation of various intermediates and products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Trimethylsilyl acetate
  • Trimethylsilyl butyrate
  • Trimethylsilyl benzoate

Uniqueness

Trimethylsilyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate is unique due to the presence of the 2-methyl-1,3-dioxolane ring, which imparts distinct chemical properties and reactivity compared to other silyl esters. This structural feature makes it particularly useful in specific synthetic applications and research areas.

Properties

CAS No.

85877-53-8

Molecular Formula

C10H20O4Si

Molecular Weight

232.35 g/mol

IUPAC Name

trimethylsilyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate

InChI

InChI=1S/C10H20O4Si/c1-10(12-7-8-13-10)6-5-9(11)14-15(2,3)4/h5-8H2,1-4H3

InChI Key

KBDUTPMYDMUDDD-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)CCC(=O)O[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.